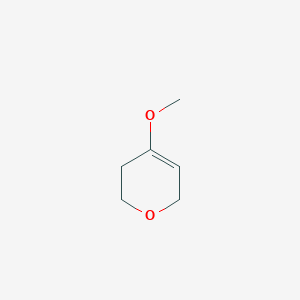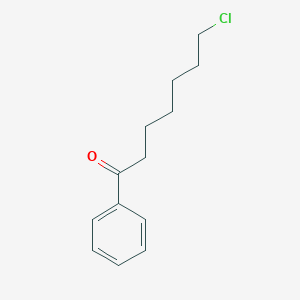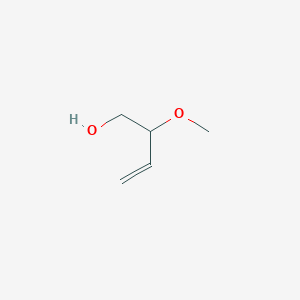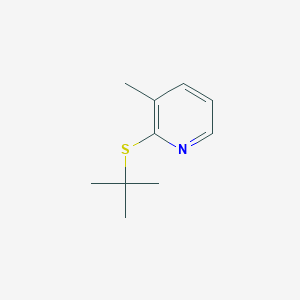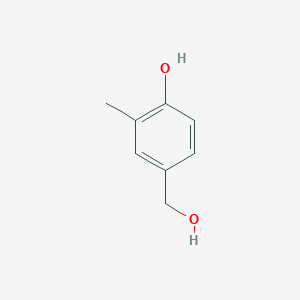![molecular formula C11H8ClNO2S B101875 [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 17969-25-4](/img/structure/B101875.png)
[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound of interest, [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, is a thiazole derivative that is structurally related to various other compounds with potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory and analgesic activities, as indicated by the synthesis of related compounds with good efficacy in these areas . The presence of the chlorophenyl group is a common feature in these molecules, which may contribute to their biological activities.
Synthesis Analysis
The synthesis of thiazole derivatives often involves the condensation of thioureas with appropriate precursors. For instance, substituted 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids and esters were prepared using methyl 3-bromo-3-(4-chlorobenzoyl) propionate . Although the exact synthesis route for [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid is not detailed in the provided papers, similar synthetic strategies could be employed, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be characterized by various spectroscopic techniques, including FT-IR, NMR spectroscopy, and X-ray diffraction . Quantum-chemical calculations, such as those performed using the CNDO method, can provide insights into the electronic structure of the compound . The molecular structure is often stabilized by intermolecular hydrogen bonds, which can form specific motifs and contribute to the compound's stability and reactivity .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including the formation of glucuronides, as seen in the metabolic studies of related compounds . These reactions can involve different sites on the molecule, such as nitrogen atoms, leading to the formation of quaternary N-glucuronides, or the acyl group, resulting in acyl glucuronides that can rearrange under certain conditions . Understanding these reactions is crucial for predicting the metabolism and disposition of the drug in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure and the presence of specific functional groups. For example, the antibacterial and antifungal activities of organotin(IV) carboxylates of a related thiazole compound were assessed, indicating the biological significance of these molecules . The stability and reactivity of these compounds can also be affected by their ability to form hydrogen bonds and undergo acyl migration .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c12-9-4-2-1-3-8(9)11-13-7(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTKTBSWVKJNQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407123 |
Source


|
| Record name | [2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid | |
CAS RN |
17969-25-4 |
Source


|
| Record name | [2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

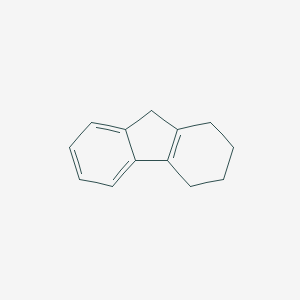
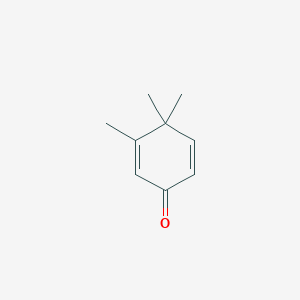
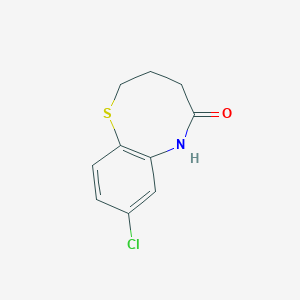
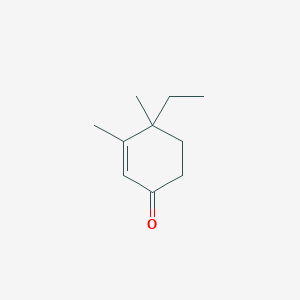
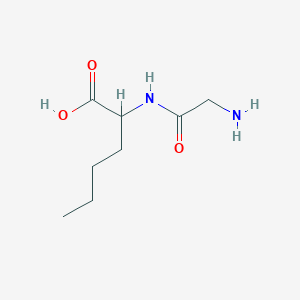
![2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B101804.png)
![Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate)](/img/structure/B101805.png)
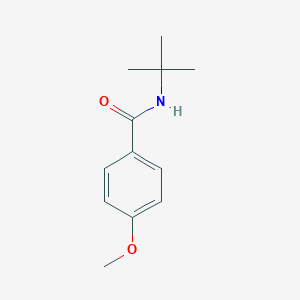
![6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B101808.png)
